4-(chloromethyl)-2,3-difluoropyridine
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Overview
Description
4-(Chloromethyl)-2,3-difluoropyridine is an organic compound belonging to the pyridine family, characterized by the presence of a chloromethyl group at the 4-position and two fluorine atoms at the 2 and 3 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(chloromethyl)-2,3-difluoropyridine typically involves the halogenation of a suitable pyridine precursor. One common method includes the chloromethylation of 2,3-difluoropyridine using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the electrophilic substitution at the 4-position of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-2,3-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted pyridine derivatives
- Aldehydes or carboxylic acids
- Methyl-substituted pyridines
Scientific Research Applications
4-(Chloromethyl)-2,3-difluoropyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory and antimicrobial agents.
Medicine: Explored for its role in the synthesis of active pharmaceutical ingredients (APIs) and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-2,3-difluoropyridine involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of target molecules.
Comparison with Similar Compounds
- 4-(Bromomethyl)-2,3-difluoropyridine
- 4-(Iodomethyl)-2,3-difluoropyridine
- 4-(Hydroxymethyl)-2,3-difluoropyridine
Comparison: 4-(Chloromethyl)-2,3-difluoropyridine is unique due to the presence of both chloromethyl and difluoropyridine moieties, which impart distinct reactivity and stability. Compared to its bromomethyl and iodomethyl analogs, the chloromethyl derivative is more commonly used due to its balanced reactivity and availability. The hydroxymethyl analog, on the other hand, exhibits different reactivity patterns, particularly in nucleophilic substitution reactions.
Properties
CAS No. |
1228898-32-5 |
---|---|
Molecular Formula |
C6H4ClF2N |
Molecular Weight |
163.6 |
Purity |
95 |
Origin of Product |
United States |
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